
(Z)-tert-Butyl 3-chloroacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-tert-Butyl 3-chloroacrylate is an organic compound characterized by the presence of a tert-butyl group attached to a 3-chloroacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (Z)-tert-Butyl 3-chloroacrylate involves the palladium-catalyzed carbonylation of terminal acetylenes. This reaction is typically carried out under an atmosphere of carbon monoxide at room temperature, using a catalytic amount of palladium(II) chloride and cupric chloride as a co-catalyst . The reaction proceeds with high regio- and stereospecificity, yielding the desired (Z)-isomer.
Another method involves the one-pot synthesis from methyl (Z)-3-chloroacrylate. This process includes the successive addition of a Grignard reagent, lithiation, and carbonation . This method is efficient and provides a straightforward route to the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl 3-chloroacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can undergo polymerization to form polyacrylates, which are useful in materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO
Properties
Molecular Formula |
C7H11ClO2 |
|---|---|
Molecular Weight |
162.61 g/mol |
IUPAC Name |
tert-butyl (Z)-3-chloroprop-2-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-7(2,3)10-6(9)4-5-8/h4-5H,1-3H3/b5-4- |
InChI Key |
FLOOFJJIWQNQCS-PLNGDYQASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C\Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


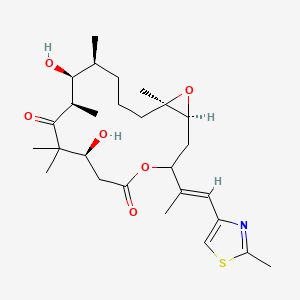
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)

![9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12826527.png)
![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
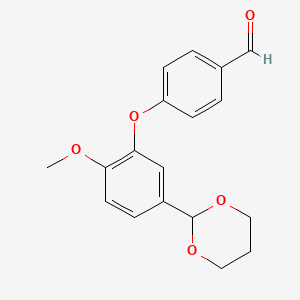
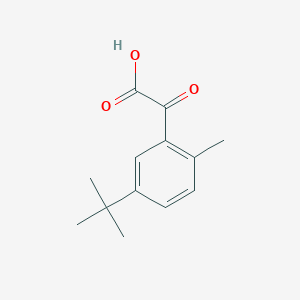
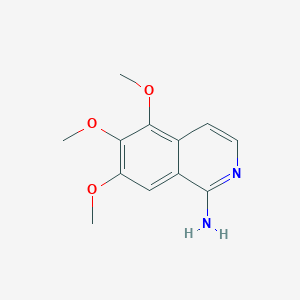
![6-Fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B12826553.png)
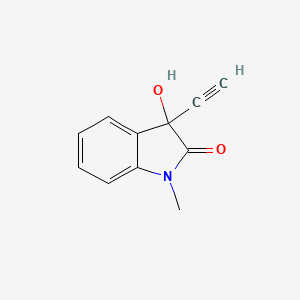
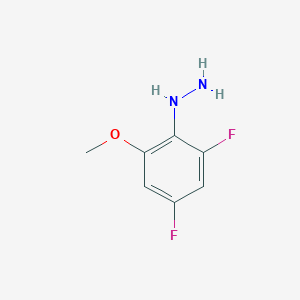

![6,8-Dichloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B12826575.png)
